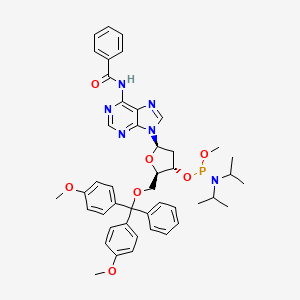

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(methyl-N,N-diisopropyl)phosphoramidite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound widely used in the field of synthetic biology and organic chemistry. This compound is primarily utilized as a building block in the synthesis of oligonucleotides, which are short DNA or RNA molecules. The presence of the dimethoxytrityl (DMTr) group provides protection to the 5’-hydroxyl group during the synthesis process, ensuring the correct sequence assembly of nucleotides.

Métodos De Preparación

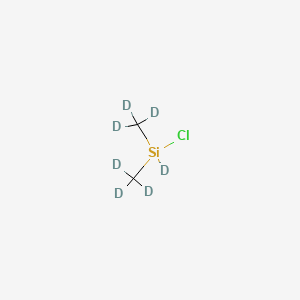

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves several steps. The starting material, 2’-deoxyadenosine, undergoes protection of the 5’-hydroxyl group with the 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The N6-amino group is then protected with a benzoyl group using benzoyl chloride. Finally, the 3’-hydroxyl group is converted to the phosphoramidite using methyl-N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine .

Análisis De Reacciones Químicas

5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite undergoes various chemical reactions, primarily during the oligonucleotide synthesis process. These reactions include:

Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester using iodine in the presence of water.

Substitution: The DMTr group is removed by acid treatment, typically using trichloroacetic acid, to expose the 5’-hydroxyl group for further nucleotide addition.

Aplicaciones Científicas De Investigación

5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite is extensively used in scientific research, particularly in the synthesis of DNA and RNA oligonucleotides. These oligonucleotides are crucial for various applications, including:

Gene Synthesis: Creating synthetic genes for research and therapeutic purposes.

PCR Primers: Designing primers for polymerase chain reaction (PCR) to amplify specific DNA sequences.

Antisense Oligonucleotides: Developing antisense therapies to regulate gene expression.

RNA Interference: Synthesizing small interfering RNAs (siRNAs) for gene silencing studies.

Mecanismo De Acción

The primary function of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite is to serve as a protected nucleotide building block in oligonucleotide synthesis. The DMTr group protects the 5’-hydroxyl group, preventing unwanted reactions during the synthesis process. The benzoyl group protects the N6-amino group, ensuring the correct base pairing. The phosphoramidite group facilitates the coupling reaction with the 5’-hydroxyl group of the growing oligonucleotide chain.

Comparación Con Compuestos Similares

Similar compounds to 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite include other protected nucleoside phosphoramidites used in oligonucleotide synthesis, such as:

5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine-3’-(methyl-N,N-diisopropyl)phosphoramidite: Used for incorporating guanine into oligonucleotides.

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite: Used for incorporating cytosine into oligonucleotides.

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite: Used for incorporating thymine into oligonucleotides.

These compounds share similar protective groups and phosphoramidite functionalities, but differ in the nucleobase they incorporate, allowing for the synthesis of oligonucleotides with specific sequences.

Propiedades

Fórmula molecular |

C45H51N6O7P |

|---|---|

Peso molecular |

818.9 g/mol |

Nombre IUPAC |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C45H51N6O7P/c1-30(2)51(31(3)4)59(55-7)58-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)57-39(38)27-56-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39+,40+,59?/m0/s1 |

Clave InChI |

KQOKMFMRBNQQJL-KHYNPFBXSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OC)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

SMILES canónico |

CC(C)N(C(C)C)P(OC)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)